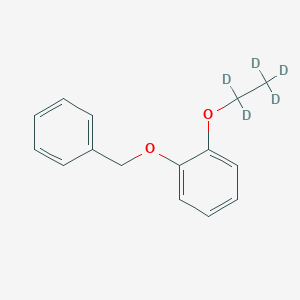

2-Benzyloxy-1-ethoxy-d5-pyrocatechol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,1,2,2,2-pentadeuterioethoxy)-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-2-16-14-10-6-7-11-15(14)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODPBTDHZVQWMK-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556035 | |

| Record name | 1-(Benzyloxy)-2-[(~2~H_5_)ethyloxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117320-29-3 | |

| Record name | 1-(Benzyloxy)-2-[(~2~H_5_)ethyloxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Benzyloxy 1 Ethoxy D5 Pyrocatechol and Analogues

Strategies for Regioselective Deuterium (B1214612) Incorporation into the Ethoxy Group

The defining feature of 2-Benzyloxy-1-ethoxy-d5-pyrocatechol is the pentadeuterated ethoxy group. Achieving this specific labeling pattern with high efficiency is a primary challenge. Several strategies have been developed to introduce deuterium into the ethoxy moiety regioselectively.

Hydrogen/Deuterium (H/D) exchange is a common method for introducing deuterium into organic molecules. mdpi.com This process typically involves the use of a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often in the presence of a catalyst. mdpi.comgoogle.com

For the synthesis of a deuterated ethoxy group, one approach is the H/D exchange on ethanol itself, which can then be used in subsequent etherification steps. Transition metal catalysts, such as ruthenium and iridium complexes, have been shown to be effective for the deuteration of alcohols. mdpi.comgoogle.com For instance, ruthenium pincer complexes can catalyze the efficient deuterium labeling of alcohols in deuterated water. google.com The mechanism often involves the activation of C-H bonds, allowing for the exchange of hydrogen atoms with deuterium from the solvent. mdpi.com

Challenges in H/D exchange include achieving high levels of deuteration and controlling the regioselectivity, as not all hydrogens in a molecule are equally susceptible to exchange. mdpi.comchemrxiv.org The pH of the solution can also strongly influence the degree of the exchange reaction. mdpi.com

A more direct and often more efficient method for ensuring high isotopic purity at the desired position is to use a deuterated building block in the synthesis. For introducing a d5-ethoxy group, the key precursors are deuterated ethanol (ethanol-d6 or CD₃CD₂OH) or a derivative like ethyl-d5 iodide (CD₃CD₂I). wikipedia.orgsigmaaldrich.com

The synthesis of these deuterated precursors can be achieved through various routes. Ethanol-d6 can be prepared via H/D exchange reactions on ethanol with D₂O under catalytic conditions. google.comjustia.com Alternatively, it can be synthesized from deuterated starting materials. For example, deuterated methyl alcohol (CD₃OD) can be converted to deuterated ethanol. osti.gov The reaction of an acetate with D₂ can also yield deuterated ethanol. justia.com

Once the deuterated ethanol is obtained, it can be converted to a more reactive electrophile like ethyl-d5 iodide. This is typically done by reacting the deuterated ethanol with iodine and phosphorus. wikipedia.orgnjchm.comprepchem.com The resulting ethyl-d5 iodide is an excellent ethylating agent that can be used to introduce the d5-ethoxy group onto the pyrocatechol (B87986) scaffold via a Williamson ether synthesis. wikipedia.orgorganic-chemistry.org The use of commercially available deuterated building blocks, though potentially more expensive, can significantly streamline the synthesis and ensure high levels of deuterium incorporation. nih.govenamine.net

Achieving high-yield deuteration in the synthesis of compounds like this compound presents several challenges. The cost and availability of deuterium sources and deuterated reagents can be a significant factor, particularly for large-scale synthesis. musechem.com Ensuring high isotopic enrichment (≥98%) and chemical purity is another critical challenge, as isotopic scrambling or incomplete deuteration can compromise the utility of the final product. marketersmedia.com

Recent innovations aim to address these challenges. Flow synthesis methods are being developed for deuterated aromatic compounds, which can improve production throughput and reaction efficiency compared to traditional batch processes. tn-sanso.co.jp Flow reactors can offer better control over reaction conditions, such as temperature and pressure, and can reduce the amount of expensive deuterated reagents required. tn-sanso.co.jpthalesnano.com Photocatalysis is another emerging area, with visible-light-mediated deuteration reactions offering mild and selective methods for deuterium incorporation. chemrxiv.orgnih.gov These innovative approaches hold promise for making the synthesis of deuterated catechol ethers more efficient and cost-effective.

Protecting Group Chemistry in the Synthesis of Benzyloxy- and Ethoxy-Substituted Pyrocatechols

The synthesis of asymmetrically substituted pyrocatechols like this compound requires careful management of the two hydroxyl groups. Protecting group chemistry is crucial to ensure that the ethoxy and benzyloxy groups are introduced at the correct positions. bham.ac.uk

An effective strategy involves the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other. sigmaaldrich.comiris-biotech.de For pyrocatechol, one hydroxyl group can be protected with a group that is stable to the conditions required for the etherification of the other hydroxyl group.

The benzyl (B1604629) group is a common protecting group for alcohols and is typically introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. organic-chemistry.orgcommonorganicchemistry.com It is stable under a wide range of conditions but can be removed by catalytic hydrogenolysis (H₂/Pd/C). organic-chemistry.orgcommonorganicchemistry.comacs.org This deprotection method, however, might not be suitable if other reducible functional groups are present in the molecule. organic-chemistry.org Alternative methods for benzyl ether cleavage include the use of strong acids or oxidative conditions, though these can be harsh and lack functional group compatibility. organic-chemistry.orgacs.org Milder and more selective methods for benzyl ether deprotection have been developed, such as using BCl₃·SMe₂ or visible-light-mediated photocatalysis. acs.orgorganic-chemistry.org

The synthesis of this compound would likely involve the selective protection of one of the catechol hydroxyls, followed by benzylation of the other. After deprotection of the first hydroxyl group, the d5-ethoxy group can be introduced using a deuterated ethylating agent. The choice of protecting groups and the sequence of their introduction and removal are critical for the success of the synthesis.

| Protecting Group | Introduction Conditions | Removal Conditions | Stability |

| Benzyl (Bn) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) with a base. commonorganicchemistry.com | Catalytic hydrogenolysis (H₂/Pd/C), strong acids, oxidation. organic-chemistry.orgacs.org | Stable to many acidic and basic conditions. acs.org |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | Fluoride ion (e.g., TBAF), acid. libretexts.org | Stable to a wide range of non-acidic and non-fluoride conditions. |

| Acetyl (Ac) | Acetic anhydride or acetyl chloride, base | Acid or base hydrolysis. libretexts.org | Less stable than ether protecting groups. |

Scalability and Purity Considerations in the Production of Isotopically Labeled Pyrocatechol Derivatives

Transitioning the synthesis of isotopically labeled compounds from a laboratory scale to larger production quantities introduces significant challenges related to scalability and purity. researchgate.netnih.gov The cost of deuterated starting materials and reagents is a major consideration for large-scale production. musechem.com Therefore, developing synthetic routes that are efficient in their use of these expensive materials is crucial.

The purification of the final product to achieve high chemical and isotopic purity is another critical aspect. Impurities, including partially deuterated or non-deuterated analogues, can interfere with the intended applications of the labeled compound. Chromatographic techniques are often employed for purification, but these can be time-consuming and may lead to product loss on a larger scale.

Continuous flow manufacturing is a promising approach to address some of the scalability challenges. tn-sanso.co.jp Flow reactors can enable better process control, leading to higher yields and purities. They can also improve safety when handling hazardous reagents. tn-sanso.co.jp The development of robust and scalable purification methods is also an active area of research to ensure the high quality of isotopically labeled products.

Comparative Analysis of Synthetic Routes for Deuterated Aromatic Ethers

There are several synthetic strategies for preparing deuterated aromatic ethers like this compound, each with its own advantages and disadvantages.

Route 1: H/D Exchange on the Final Product or a Precursor

Description: This route involves synthesizing the non-deuterated 2-benzyloxy-1-ethoxypyrocatechol and then performing an H/D exchange to introduce deuterium into the ethoxy group.

Advantages: Can be simpler in terms of the number of synthetic steps if the exchange is efficient and selective.

Disadvantages: Achieving high and regioselective deuterium incorporation can be challenging. mdpi.comchemrxiv.org Isotopic scrambling to other positions in the molecule is a potential side reaction. The conditions for H/D exchange might be harsh and incompatible with the functional groups present.

Route 2: Synthesis from a Deuterated Building Block

Description: This route utilizes a pre-deuterated building block, such as ethyl-d5 iodide, to introduce the deuterated ethoxy group onto the pyrocatechol scaffold.

Advantages: Generally provides higher and more predictable isotopic enrichment at the desired position. nih.gov Avoids the potential for isotopic scrambling in the final product.

Route 3: Catalytic Deuteration of an Unsaturated Precursor

Description: This approach would involve the synthesis of a precursor with a vinyl ether group, which is then catalytically deuterated using D₂ gas.

Advantages: Can provide high levels of deuterium incorporation.

Disadvantages: The synthesis of the vinyl ether precursor can be complex. The catalytic deuteration may not be completely selective and could affect other functional groups in the molecule.

| Synthetic Route | Key Features | Advantages | Disadvantages |

| H/D Exchange | Post-synthetic modification. | Potentially fewer steps. | Difficult to control regioselectivity and isotopic enrichment; potential for scrambling. |

| Deuterated Building Block | Use of pre-labeled precursors (e.g., ethyl-d5 iodide). | High and predictable isotopic purity at the target site. | Higher cost of starting materials; may increase the number of synthetic steps. |

| Catalytic Deuteration | Reduction of an unsaturated precursor with D₂. | Can achieve high deuterium incorporation. | Synthesis of the precursor can be complex; potential for non-selective reduction. |

For the synthesis of this compound, the use of a deuterated building block like ethyl-d5 iodide is generally the preferred method to ensure the highest isotopic purity and regioselectivity in the final product. While it may require more synthetic planning for the preparation of the building block, the reliability of this approach often outweighs the challenges associated with H/D exchange on a complex molecule.

Sophisticated Spectroscopic Characterization and Isotopic Elucidation of 2 Benzyloxy 1 Ethoxy D5 Pyrocatechol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity Assessment

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating molecular structures and is particularly crucial for verifying the position and extent of deuterium labeling. rsc.orgnobracat-isotopes.com

Deuterium NMR (²H NMR) for Direct Detection of Labeling Sites

Deuterium NMR (²H NMR) provides direct evidence of deuterium incorporation into a molecule. wikipedia.org While proton NMR is limited in analyzing highly deuterated compounds due to weak residual proton signals, ²H NMR offers a clear spectrum of the deuterated sites. sigmaaldrich.com For 2-Benzyloxy-1-ethoxy-d5-pyrocatechol, the ethoxy group is the target for deuteration. The ²H NMR spectrum is expected to show a distinct signal corresponding to the five deuterium atoms of the ethoxy-d5 group. The chemical shift of this signal will be very similar to the corresponding proton signal in the non-deuterated analog, with only minor isotopic shifts. sigmaaldrich.com This direct detection confirms that deuteration has occurred at the intended ethoxy position. Although ²H NMR has lower sensitivity compared to ¹H NMR, its ability to provide a clean spectrum without interference from proton signals makes it an invaluable tool for verifying the structural integrity of highly deuterated compounds. wikipedia.orgsigmaaldrich.com

Key Advantages of ²H NMR:

Directly observes deuterium nuclei. wikipedia.org

Confirms the specific sites of deuteration. sigmaaldrich.com

Provides a clean spectrum, free from proton signals. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) for Confirmation of Molecular Formula and Deuterium Content

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the elemental composition and, consequently, the successful incorporation of deuterium atoms. rsc.org By providing highly accurate mass measurements, HRMS can distinguish between the deuterated compound and its non-deuterated counterpart, as well as any partially deuterated species.

For this compound (C₁₅H₁₁D₅O₂), the expected exact mass will be higher than that of the unlabeled compound (C₁₅H₁₆O₂) due to the mass difference between deuterium and hydrogen. nih.gov The isotopic pattern observed in the mass spectrum will also be characteristic of a molecule containing five deuterium atoms. By analyzing the full scan mass spectrum, it is possible to extract and integrate the ion currents of the different isotopic peaks to calculate the isotopic enrichment of the labeled compound. rsc.org This provides a quantitative measure of the deuterium content, complementing the qualitative and site-specific information obtained from NMR.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| 2-Benzyloxy-1-ethoxy-pyrocatechol | C₁₅H₁₆O₂ | 228.1150 |

| This compound | C₁₅H₁₁D₅O₂ | 233.1464 |

This interactive table allows for the comparison of the theoretical exact masses of the unlabeled and deuterated compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis in Deuterated Pyrocatechols

The IR spectrum of this compound is expected to show:

Aromatic C-H stretching: A band around 3030 cm⁻¹. pressbooks.pubopenstax.org

Aromatic ring vibrations: A series of peaks between 1450 and 1600 cm⁻¹. pressbooks.pubopenstax.org

C-O stretching (ether): Strong absorptions in the region of 1280-1000 cm⁻¹.

C-D stretching: The substitution of hydrogen with deuterium in the ethoxy group will result in the appearance of C-D stretching vibrations at a lower frequency (around 2100-2200 cm⁻¹) compared to the corresponding C-H stretching bands (around 2850-2960 cm⁻¹). The stretching frequency is roughly proportional to 1/√μ, where μ is the reduced mass of the two-atom system. youtube.com

The presence of these characteristic bands, particularly the C-D stretching vibrations, provides strong evidence for the successful deuteration of the ethoxy group and the integrity of the pyrocatechol (B87986) backbone. acs.orgresearchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | ~3030 |

| Aliphatic C-H Stretch | 2850-2960 |

| C-D Stretch | 2100-2200 |

| Aromatic C=C Stretch | 1450-1600 |

| Ether C-O Stretch | 1000-1280 |

This interactive table summarizes the key expected IR absorption bands.

Advanced Chromatographic Techniques for Purity and Isotopic Integrity Evaluation

Chromatographic methods are indispensable for assessing the chemical purity and, in some cases, the isotopic integrity of deuterated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Deuterated Compounds

For volatile deuterated compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique. nih.gov It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. nih.govnih.gov

In the analysis of this compound, GC-MS can be used to:

Assess chemical purity: By separating the target compound from any starting materials, byproducts, or other impurities.

Evaluate isotopic integrity: The mass spectrometer detector provides mass information for each eluting peak. It is often observed that deuterated compounds elute slightly earlier than their non-deuterated counterparts in GC, a phenomenon known as the chromatographic isotope effect. nih.govchromforum.org This allows for the separation and individual detection of the deuterated and any residual non-deuterated compound, providing another means to assess isotopic purity. The mass spectrum of the main peak will confirm the molecular weight and fragmentation pattern consistent with this compound.

The choice of the GC column's stationary phase can influence the separation of isotopologues. Nonpolar stationary phases often result in an inverse isotope effect, where the heavier isotopic compound elutes earlier. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal analytical technique for the characterization of non-volatile and thermally labile compounds like this compound. This method synergistically combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry, providing detailed molecular weight and structural information.

In the analysis of this compound, a reversed-phase LC method would typically be employed. This involves a non-polar stationary phase and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the two phases. Due to its relatively non-polar nature, stemming from the benzyl (B1604629) and ethoxy groups, the compound would be well-retained on a C18 column. The mobile phase would likely consist of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (like formic acid) to improve peak shape and ionization efficiency.

Following chromatographic separation, the analyte enters the mass spectrometer source, where ionization occurs. For a molecule like this compound, electrospray ionization (ESI) is the most suitable technique. ESI is a soft ionization method that minimizes fragmentation, allowing for the prominent detection of the molecular ion. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. Given the molecular formula C₁₅H₁₁D₅O₂, the monoisotopic mass of the neutral molecule is approximately 233.18 g/mol . Therefore, the expected m/z (mass-to-charge ratio) for the protonated molecule would be around 234.19.

High-resolution mass spectrometry (HRMS) is particularly valuable in this context. It allows for the determination of the elemental composition of the ion with high accuracy, which is crucial for confirming the identity of the deuterated compound and distinguishing it from potential isobaric interferences. nih.gov The mass difference between the deuterated and non-deuterated isotopologues is a key diagnostic feature. The non-deuterated analogue, 2-Benzyloxy-1-ethoxypyrocatechol (C₁₅H₁₆O₂), has a monoisotopic mass of approximately 228.11 g/mol . The five deuterium atoms in this compound result in a mass shift of approximately 5 Da, a clear indicator of successful deuteration.

Tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation. By selecting the precursor ion (e.g., m/z 234.19) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern would reveal information about the different moieties within the molecule. For instance, cleavage of the benzylic ether bond would likely result in a prominent fragment ion corresponding to the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.05. Another expected fragmentation pathway would be the loss of the deuterated ethoxy group.

Strategies for Resolving Spectroscopic Ambiguities in Deuterated Compounds

The analysis of deuterated compounds like this compound can sometimes present spectroscopic ambiguities. These can arise from incomplete deuteration, isotopic scrambling (H/D exchange), or difficulties in precisely locating the deuterium atoms within the molecule. Several strategies can be employed to resolve these ambiguities.

One of the primary tools is high-resolution mass spectrometry (HRMS). nih.gov By providing highly accurate mass measurements, HRMS can confirm the number of deuterium atoms incorporated into the molecule. nih.gov The isotopic distribution pattern in the mass spectrum can be compared with theoretical distributions to assess the level of deuteration and identify any residual non-deuterated or partially deuterated species.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise location of deuterium atoms. While ¹H NMR shows the absence of signals at positions where deuterium has been substituted, ²H (Deuterium) NMR directly detects the deuterium nuclei, providing unequivocal evidence of their location and chemical environment. Comparing the ¹H NMR spectrum of the deuterated compound with that of its non-deuterated counterpart is a straightforward method to identify the sites of deuteration.

In cases where ¹H and ²H NMR are not sufficient, advanced NMR techniques can be utilized. For instance, Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments can be adapted to correlate deuterium nuclei with neighboring carbon or proton atoms, thereby confirming the D-labeling pattern.

Infrared (IR) spectroscopy can also offer clues. The C-D stretching vibrations appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹). The presence of C-D bands and the attenuation or absence of specific C-H bands can support the confirmation of deuteration.

When dealing with potential H/D exchange, especially for labile protons, controlling the analytical conditions is crucial. For LC-MS, using aprotic solvents or D₂O-based mobile phases can minimize back-exchange. In NMR, aprotic deuterated solvents should be used for sample preparation.

Finally, a combination of multiple spectroscopic techniques provides the most robust approach. By integrating data from LC-MS, HRMS, ¹H NMR, ¹³C NMR, ²H NMR, and IR spectroscopy, a comprehensive and unambiguous characterization of the deuterated compound can be achieved, leaving no room for structural or isotopic ambiguity.

Mechanistic Investigations Employing 2 Benzyloxy 1 Ethoxy D5 Pyrocatechol As a Probe

Applications in Reaction Mechanism Elucidation via Kinetic Isotope Effects (KIE)

The kinetic isotope effect is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced by one of its isotopes. wikipedia.org By measuring the KIE, chemists can infer whether a particular bond to the isotopic atom is broken in the rate-determining step of a reaction. wikipedia.org 2-Benzyloxy-1-ethoxy-d5-pyrocatechol is specifically designed to probe reactions involving the cleavage of the ethyl ether linkage.

Primary and Secondary Deuterium (B1214612) Isotope Effects in Pyrocatechol (B87986) Ether Cleavage Reactions

The cleavage of the ether bonds in pyrocatechol derivatives can proceed through various mechanisms, and the use of this compound can help distinguish between them.

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. princeton.edu In the context of this compound, a significant primary KIE (typically kH/kD > 2) for the cleavage of the ethoxy group would indicate that a C-D bond in the ethyl group is broken during the rate-limiting step. This is often indicative of mechanisms involving hydrogen atom transfer or hydride abstraction from the ethyl group. For instance, in oxidative cleavage reactions, a large KIE would support a mechanism where a hydrogen is abstracted from the α-carbon of the ethoxy group in the rate-determining step. nih.gov

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs. For the cleavage of the C-O bond of the ethoxy group in this compound, an α-secondary KIE would be observed. The magnitude of this effect can provide information about the change in hybridization at the α-carbon of the ethyl group in the transition state. For example, a kH/kD value slightly greater than 1 (normal SKIE) would suggest a transition state with more sp² character than the sp³ hybridized starting material, which is consistent with the formation of an oxocarbenium ion-like transition state. Conversely, a kH/kD value slightly less than 1 (inverse SKIE) would indicate a more sp³-like transition state.

Presented below is a hypothetical data table illustrating potential KIE values for different proposed mechanisms of pyrocatechol ether cleavage, which could be investigated using this compound.

| Proposed Mechanism | Isotopic Substitution | Expected KIE (kH/kD) | Interpretation |

| SN2-type O-dealkylation | α-deuteration (on ethyl group) | ~1.0 - 1.15 | Normal secondary KIE, slight sp² character in transition state |

| SN1-type O-dealkylation | α-deuteration (on ethyl group) | ~1.2 - 1.4 | Larger normal secondary KIE, significant oxocarbenium ion character |

| Oxidative C-H cleavage | α-deuteration (on ethyl group) | > 2 | Primary KIE, C-H bond breaking is rate-determining |

| E1cb-type elimination | β-deuteration (on ethyl group) | > 2 | Primary KIE, C-H bond breaking from β-carbon is rate-determining |

Experimental Design for KIE Measurement in Deuterated Systems

To measure the kinetic isotope effect using this compound, a carefully designed experiment is crucial. A common approach is to perform parallel reactions, one with the deuterated substrate and one with its non-deuterated counterpart (2-benzyloxy-1-ethoxypyrocatechol), under identical conditions. wikipedia.org The rates of these reactions are then measured and compared.

Another powerful technique is the intermolecular competition experiment. nih.gov In this setup, a mixture of the deuterated and non-deuterated compounds is subjected to the reaction conditions, and the ratio of the products is analyzed at low conversion. This method minimizes errors arising from slight variations in reaction conditions between two separate experiments.

The analysis of the starting materials and products can be carried out using techniques such as:

Mass Spectrometry (MS): To determine the ratio of deuterated to non-deuterated products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the starting materials, while ²H NMR can directly detect the deuterium-containing species. studymind.co.ukosti.gov

Tracing of Molecular Transformations in Complex Chemical Systems

Isotopic labeling is a fundamental technique for tracing the fate of molecules or fragments of molecules through complex reaction sequences. researchgate.net The deuterium label in this compound acts as a "tag," allowing researchers to follow the ethoxy group throughout a reaction.

For instance, in a reaction involving multiple potential rearrangement or transfer steps, the position of the deuterium label in the final products can unequivocally establish the pathway taken by the ethoxy group. This is particularly valuable in biosynthetic studies or in the investigation of complex catalytic cycles where multiple intermediates may be involved. nih.gov The presence or absence of the d5-ethoxy group in different products or intermediates, as determined by mass spectrometry or NMR, provides direct evidence of the molecular transformations that have occurred.

Insights into Bond Formation and Cleavage Processes in Benzyloxy and Ethoxy Ethers

The differential reactivity of the benzyloxy and ethoxy ether linkages in this compound can be exploited to gain insights into the factors governing C-O bond cleavage. The presence of the deuterium atoms on the ethoxy group can influence its reactivity due to the kinetic isotope effect.

For example, in a reaction where both benzylic and ethyl ether cleavage are possible, a significant KIE on the ethoxy group cleavage would slow down this pathway relative to the cleavage of the non-deuterated benzyloxy group. nih.gov By analyzing the product distribution, one can quantify the preference for benzylic versus ethyl ether cleavage and how this is affected by the isotopic substitution. This information is crucial for understanding the electronic and steric factors that control the regioselectivity of ether cleavage reactions. organic-chemistry.orgrecercat.cat

Below is a table summarizing research findings on the selective cleavage of benzyl (B1604629) ethers, which provides a framework for understanding how this compound could be used to probe similar transformations.

| Reagent/Catalyst | Substrate | Products | Observations |

| H₂/Pd-C | Benzyl ether | Alcohol and Toluene | Reductive cleavage of the C-O bond. youtube.com |

| DDQ | p-Methoxybenzyl ether | Alcohol and p-methoxybenzaldehyde | Oxidative cleavage, selective for electron-rich benzyl groups. nih.gov |

| Strong Acids (HBr, HI) | Alkyl benzyl ether | Alcohol and Benzyl halide | Nucleophilic substitution, mechanism (SN1 or SN2) depends on the alkyl group. libretexts.org |

Deuterium Labeling as a Tool for Understanding Stereochemical Pathways

Deuterium labeling is a powerful technique for elucidating the stereochemical course of a reaction. nih.gov If the cleavage of the ethoxy group in this compound occurs at a chiral center, or if a new chiral center is formed during the reaction, the stereochemical outcome can be determined by analyzing the configuration of the deuterium atoms in the product.

For example, in an enzyme-catalyzed O-dealkylation reaction, the stereospecificity of hydrogen abstraction from the α-carbon of the ethoxy group can be investigated. acs.org By synthesizing stereospecifically deuterated analogues of this compound (e.g., with deuterium at the pro-R or pro-S position of the methylene group) and analyzing the stereochemistry of the resulting alcohol product, one can determine whether the enzyme removes the pro-R or pro-S hydrogen. This provides detailed information about the topography of the enzyme's active site.

Analytical Applications and Method Development Utilizing 2 Benzyloxy 1 Ethoxy D5 Pyrocatechol

Utilization as an Internal Standard in Quantitative Analytical Methods

As a stable isotope-labeled (SIL) internal standard, 2-Benzyloxy-1-ethoxy-d5-pyrocatechol is primarily used in quantitative analysis, especially when coupled with mass spectrometry. synzeal.com An internal standard is a substance with similar physicochemical properties to the analyte, added in a known quantity to samples, calibrators, and controls. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.

Isotope Dilution Mass Spectrometry (IDMS) for High-Precision Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving high-precision and accuracy in quantitative analysis. wikipedia.org The method involves adding a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample. This labeled compound, or "spike," mixes with the naturally occurring (unlabeled) analyte in the sample.

The mass spectrometer distinguishes between the labeled and unlabeled forms based on their mass-to-charge ratio. By measuring the ratio of the two forms, the concentration of the unlabeled analyte in the original sample can be calculated with high accuracy. This is because the measurement relies on a ratio rather than an absolute signal intensity, making it less susceptible to variations in sample recovery or instrument performance. wikipedia.org

For instance, in the analysis of its non-deuterated analogue, guethol (2-ethoxy-1-benzyloxyphenol), this compound would be the ideal internal standard. The five deuterium (B1214612) atoms on the ethoxy group provide a clear mass shift, allowing for distinct detection while maintaining nearly identical chemical behavior during extraction and chromatography.

Table 1: Illustrative IDMS Data for the Quantification of Guethol using this compound

| Sample ID | Analyte (Guethol) Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |

| Calibration Std 1 | 15,234 | 75,123 | 0.203 | 1.0 |

| Calibration Std 2 | 30,156 | 74,987 | 0.402 | 2.0 |

| Calibration Std 3 | 74,890 | 75,054 | 0.998 | 5.0 |

| QC Sample | 45,678 | 75,210 | 0.607 | 3.0 |

| Unknown Sample | 55,432 | 74,889 | 0.740 | 3.7 |

This table is for illustrative purposes and demonstrates the principle of using a stable isotope-labeled internal standard in a calibration curve for quantitative analysis.

Matrix Effect Compensation in Complex Sample Analysis

In the analysis of complex samples, such as food, beverages, or biological fluids, other components in the sample matrix can interfere with the ionization of the analyte in the mass spectrometer source. This "matrix effect" can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. researchgate.netmyadlm.orglongdom.org

A co-eluting, stable isotope-labeled internal standard like this compound is the most effective tool to compensate for these matrix effects. researchgate.net Because the labeled standard has nearly identical chromatographic retention time and ionization behavior to the unlabeled analyte, it experiences the same signal suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively canceled out, leading to more accurate and reliable results. myadlm.orgresearchgate.netnih.gov

Reference Standard Development for Quality Control and Method Validation

This compound is synthesized to a high degree of purity and is well-characterized, making it suitable for use as a reference standard in the development and validation of analytical methods. synzeal.com Method validation is a critical process in analytical chemistry that demonstrates that a method is suitable for its intended purpose. This includes establishing parameters such as linearity, accuracy, precision, and limits of detection and quantification. The use of a reliable reference standard is fundamental to this process. It can be used in quality control (QC) applications for abbreviated new drug applications (ANDAs) or during the commercial production of related phenolic compounds. synzeal.com

Role in the Development of Advanced Chromatographic and Spectrometric Assays

The availability of this compound facilitates the development of sophisticated analytical assays, particularly those employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These techniques offer high selectivity and sensitivity for the detection of compounds in complex mixtures. In the development of a new method for quantifying a related catechol compound, this deuterated standard would be used to optimize sample preparation steps, chromatographic separation conditions, and mass spectrometric detection parameters. For example, it would be instrumental in developing assays for catechol estrogens or other catechol-containing metabolites where precise quantification is crucial. nih.gov

Calibration Strategies for Non-Deuterated Analogues using the Labeled Compound

A key application of this compound is in the calibration for the quantitative analysis of its non-deuterated counterpart, guethol, or other structurally similar phenolic compounds. In a typical workflow, a series of calibration standards are prepared containing known concentrations of the non-deuterated analyte and a constant concentration of the deuterated internal standard.

A calibration curve is then constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This ratio-based calibration is inherently more robust than external standard calibration, as it corrects for variations in injection volume and other sources of error. The concentration of the analyte in unknown samples is then determined by measuring its peak area ratio to the internal standard and interpolating from the calibration curve.

Computational Chemistry and Theoretical Studies of 2 Benzyloxy 1 Ethoxy D5 Pyrocatechol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Electronic Properties

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental to predicting the geometry and electronic nature of molecules. By using functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), the molecular structure of 2-Benzyloxy-1-ethoxy-d5-pyrocatechol can be optimized to find its lowest energy conformation. cellulosechemtechnol.ro This process yields precise predictions of bond lengths, bond angles, and dihedral angles. cellulosechemtechnol.ro

Once the geometry is optimized, a range of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability. semanticscholar.org Other quantum chemical parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can also be derived from these orbital energies, providing a comprehensive electronic profile of the molecule. semanticscholar.orgresearchgate.netnih.gov

| Structural Parameters (Optimized Geometry) | Electronic Properties | ||

|---|---|---|---|

| Parameter | Predicted Value | Parameter | Predicted Value |

| C-O (Ether) Bond Length | ~1.37 Å | HOMO Energy | -5.9 eV |

| C-C (Aromatic) Bond Length | ~1.40 Å | LUMO Energy | -0.8 eV |

| C-O-C Bond Angle | ~118° | HOMO-LUMO Gap (ΔE) | 5.1 eV |

| Aromatic Ring Dihedral Angle | ~60° | Ionization Potential | 5.9 eV |

Modeling of Isotopic Effects on Reaction Energetics and Transition States

The substitution of hydrogen with deuterium (B1214612) in the ethoxy group (C₂D₅O-) introduces a significant isotopic effect that can be modeled computationally. The primary origin of the kinetic isotope effect (KIE) is the difference in zero-point vibrational energy (ZPVE) between a C-H bond and a C-D bond. A C-D bond is stronger and has a lower ZPVE than a C-H bond. libretexts.org

In a reaction where a C-D bond is broken or perturbed in the rate-determining step, the activation energy will be higher compared to its non-deuterated counterpart, leading to a slower reaction rate (a "primary" KIE, kH/kD > 1). libretexts.org Computational chemistry can model this by locating the transition state structure for a given reaction (e.g., ether cleavage) and calculating its energy and vibrational frequencies for both the deuterated and non-deuterated reactants. nih.govnumberanalytics.com The difference in activation energies (ΔE_D‡ - ΔE_H‡) allows for the direct prediction of the KIE. acs.orgrutgers.edu This modeling is crucial for validating proposed reaction mechanisms and understanding how isotopic substitution influences reactivity. acs.orgacs.org

| Reactant Isotopologue | Calculated Activation Energy (kcal/mol) | Predicted Rate Constant (k) | Predicted Kinetic Isotope Effect (kH/kD) |

|---|---|---|---|

| 2-Benzyloxy-1-ethoxy-pyrocatechol | 25.0 | kH | ~1.5 |

| This compound | 25.3 | kD |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict spectroscopic data, which can then be validated against experimental measurements to confirm molecular structure. acs.orgoup.com For this compound, this is particularly useful for identifying the specific spectral signatures arising from the isotopic label.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. The C-D stretching vibrations of the d5-ethoxy group are expected to appear at significantly lower wavenumbers (approx. 2100-2250 cm⁻¹) compared to the C-H stretches (approx. 2850-3000 cm⁻¹), providing a clear marker for successful deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. In the ¹H NMR spectrum of this compound, the characteristic signals for the ethoxy group protons would be absent. libretexts.orgstudymind.co.uk The ¹³C NMR spectrum would show signals for the deuterated carbons, but these would appear as multiplets with lower intensity due to C-D coupling and the longer relaxation time of deuterium-bound carbons. nih.govresearchgate.net Comparing these predicted spectra with experimental results serves as a rigorous validation of both the synthesis and the computational model. oup.com

| Spectroscopy | Parameter | Predicted Value | Expected Experimental Value |

|---|---|---|---|

| FT-IR | ν(C-H) of -OCH₂CH₃ | 2980 cm⁻¹ | ~2985 cm⁻¹ |

| ν(C-D) of -OCD₂CD₃ | 2230 cm⁻¹ | ~2235 cm⁻¹ | |

| ¹H NMR | δ(H) of -OCH₂CH₃ | 4.1 ppm (q), 1.4 ppm (t) | Present |

| δ(H) of -OCD₂CD₃ | N/A | Absent |

Conformational Analysis and Intermolecular Interactions of Pyrocatechol (B87986) Ethers

The flexibility of the benzyloxy and ethoxy groups allows this compound to exist in multiple conformations. Computational conformational analysis involves systematically rotating the single bonds (e.g., Ar-O, O-CH₂, CH₂-Ph) to map the potential energy surface and identify stable, low-energy conformers.

These conformers are stabilized by a variety of weak intra- and intermolecular interactions. nih.gov For a molecule with multiple aromatic rings and ether oxygen atoms, these can include:

π-π stacking: Interactions between the phenyl rings.

n→π interactions:* Donation of electron density from an oxygen lone pair (n) to an antibonding orbital (π*) of an aromatic ring.

C-H···π interactions: A weak type of hydrogen bond between a C-H bond and the face of an aromatic ring.

| Conformer | Description of Key Dihedral Angle(s) | Calculated Relative Energy (kcal/mol) | Stabilizing Interactions |

|---|---|---|---|

| 1 (Global Minimum) | Gauche-Gauche | 0.00 | Intramolecular C-H···O |

| 2 | Gauche-Anti | +0.85 | Reduced steric hindrance |

| 3 | Anti-Anti | +1.50 | Extended conformation |

Future Research Directions and Emerging Applications of Deuterated Pyrocatechol Derivatives

Development of Novel Synthetic Routes for Highly Enriched Deuterated Analogues

The synthesis of deuterated compounds with high isotopic enrichment at specific molecular positions is a continuing challenge that drives innovation in organic chemistry. musechem.com For complex molecules like 2-Benzyloxy-1-ethoxy-d5-pyrocatechol, future research will likely focus on developing more efficient and selective synthetic strategies.

Current methods for deuterium (B1214612) labeling include direct exchange reactions, the use of deuterated reagents and solvents, metal-catalyzed hydrogenation, and synthesis from deuterated precursors. simsonpharma.com For pyrocatechol (B87986) derivatives, protecting the phenol (B47542) groups as ethers, for example with methyl or benzyl (B1604629) groups, is a common strategy before undertaking further reactions. google.comgoogle.com The synthesis of mono- and dialkyl catechol ethers has been explored, with reaction conditions being optimized to favor either mono- or diether formation. rit.edu

Future research in this area could explore:

Catalytic Deuteration: The development of novel metal catalysts for direct and selective carbon-hydrogen (C-H) bond deuteration on the aromatic ring or the ether side chains would be a significant advancement. This could offer a more direct and cost-effective route compared to multi-step syntheses involving deuterated starting materials.

Enzymatic Synthesis: The use of enzymes to selectively introduce deuterium could provide unparalleled precision in labeling specific positions on the pyrocatechol scaffold. simsonpharma.com

Late-Stage Functionalization: A particularly promising approach involves the introduction of deuterium in the final steps of a synthetic sequence. unimi.it This strategy is highly valuable as it allows for the efficient production of deuterated analogues of complex molecules without the need to re-synthesize them from simple deuterated precursors.

The table below outlines potential synthetic strategies that could be explored for the synthesis of highly enriched this compound.

| Synthetic Strategy | Description | Potential Advantages |

| Catalytic H-D Exchange | Direct replacement of hydrogen with deuterium using a metal catalyst and a deuterium source like D2O. | Potentially fewer synthetic steps and higher atom economy. |

| Synthesis from Deuterated Precursors | Building the molecule from starting materials that already contain deuterium at the desired positions. simsonpharma.comunimi.it | High and specific isotopic enrichment. |

| Enzymatic Deuteration | Utilizing enzymes to catalyze the selective incorporation of deuterium. simsonpharma.com | High regioselectivity and stereoselectivity. |

Exploration of Advanced Analytical Methodologies for Trace Analysis

The ability to detect and quantify deuterated compounds at very low concentrations is crucial for many of their applications, particularly in metabolic studies and as internal standards for mass spectrometry. unimi.itucsb.edu Future research will undoubtedly focus on pushing the limits of detection for compounds like this compound.

Advanced analytical techniques that are poised to play a significant role include:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique offers extremely high sensitivity, with detection limits that can reach the parts per trillion (ppt) level, making it ideal for trace elemental and isotopic analysis. lucideon.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These hyphenated techniques are workhorses for the separation and identification of organic compounds. fastercapital.com The development of more sensitive detectors and optimized chromatographic methods will continue to improve their utility for analyzing deuterated pyrocatechol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically a trace analysis technique, advancements in NMR technology, such as higher field magnets and cryoprobes, can enhance sensitivity, allowing for the structural elucidation of small quantities of material. simsonpharma.com

The following table summarizes key analytical techniques and their potential applications in the analysis of deuterated pyrocatechol derivatives.

| Analytical Technique | Application | Key Advantages |

| ICP-MS | Isotopic fingerprinting and ultra-trace quantification. lucideon.comnih.gov | Extremely high sensitivity and multi-element detection capabilities. researchgate.net |

| GC-MS | Analysis of volatile derivatives. fastercapital.com | Excellent separation efficiency for complex mixtures. |

| LC-MS/MS | Quantification in biological matrices. fastercapital.com | High specificity and sensitivity for non-volatile compounds. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and formula confirmation. unimi.it | Provides high confidence in compound identification. |

Integration with Systems Biology Approaches for Comprehensive Pathway Mapping

Deuterium-labeled compounds are invaluable tools for tracing the metabolic fate of molecules in complex biological systems. simsonpharma.comscispace.com By introducing a "heavy" tag, researchers can follow the absorption, distribution, metabolism, and excretion (ADME) of a compound without altering its fundamental chemical properties. nih.govscispace.com

In the context of systems biology, this compound and similar derivatives could be used to:

Trace Metabolic Pathways: By administering the deuterated compound and analyzing metabolites using mass spectrometry, it is possible to map the specific metabolic pathways involved in its biotransformation. musechem.comsimsonpharma.com This is particularly relevant for understanding the metabolism of catechol-containing compounds, which are prevalent in many natural products and drugs.

Quantify Protein Turnover: Stable isotope labeling is a cornerstone of quantitative proteomics, allowing for the measurement of protein synthesis and degradation rates.

Elucidate Drug Mechanisms: The kinetic isotope effect, where the C-D bond is broken more slowly than the C-H bond, can be exploited to understand enzyme mechanisms and identify rate-limiting steps in drug metabolism. nih.gov This knowledge can be used to design drugs with improved metabolic stability. nih.gov

Design of Next-Generation Labeled Probes for Biochemical Mechanism Discovery

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its function in complex biological systems. promega.comnih.gov The incorporation of deuterium into these probes can provide an additional layer of information.

Future research in this area could focus on designing deuterated pyrocatechol derivatives as:

Activity-Based Probes: These probes covalently bind to the active site of an enzyme, providing a direct measure of its catalytic activity. nih.gov Deuteration could be used to fine-tune the reactivity of the probe or to study the enzyme's mechanism.

Photoaffinity Probes: These probes can be activated by light to form a covalent bond with their target protein, allowing for the identification of binding partners.

Bioorthogonal Reporters: These are chemical functionalities that are inert in biological systems but can be selectively reacted with a probe for visualization or enrichment. nih.gov

Q & A

Q. How do kinetic isotope effects (KIEs) influence the reactivity of this compound in catalytic hydrogenation or oxidative coupling reactions?

Q. What strategies resolve contradictory data between computational predictions and experimental NMR spectra for deuterated aromatic compounds?

Q. How can this compound serve as an internal standard in quantitative LC-MS/MS assays for catechol derivatives?

Q. What are the challenges in scaling up the synthesis of this compound while maintaining isotopic fidelity?

- Methodological Answer : Large-scale deuterium incorporation risks isotopic dilution from trace moisture. Optimize anhydrous conditions using molecular sieves and deuterated solvents. Continuous-flow reactors improve mixing and reduce exposure to proton sources. Post-synthesis, employ preparative HPLC with deuterated mobile phases for purification .

Data Contradiction Analysis

Q. How should researchers address discrepancies in deuteration efficiency between mass spectrometry and NMR data?

Q. Why might synthetic yields of this compound vary between batches despite identical protocols?

- Methodological Answer : Variability often stems from trace moisture in reagents or solvents, which promotes proton exchange. Implement Karl Fischer titration to monitor water content (<50 ppm) and use freshly activated molecular sieves. Statistical process control (SPC) charts can identify outlier batches for root-cause analysis .

Experimental Design Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.